

Application of FAM-SAMS in High-Throughput Screening for AMPK Modulators

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AMP-activated protein kinase (AMPK) is a crucial regulator of cellular energy homeostasis, making it a prime therapeutic target for metabolic diseases such as type 2 diabetes, obesity, and cancer. Identifying novel modulators of AMPK activity requires robust and efficient high-throughput screening (HTS) assays. This document provides detailed application notes and protocols for a fluorescence polarization (FP)-based HTS assay utilizing a 5-carboxyfluorescein (FAM) labeled SAMS peptide substrate (**FAM-SAMS**) to identify AMPK activators and inhibitors. The SAMS peptide is a well-characterized substrate for AMPK, and its modification with a fluorescent label enables a homogenous, non-radioactive, and sensitive detection method suitable for HTS.

Principle of the Assay

The **FAM-SAMS** FP assay is a competitive binding assay that measures the phosphorylation of the **FAM-SAMS** peptide by AMPK. The assay principle relies on the change in the rotational speed of the **FAM-SAMS** peptide upon phosphorylation and subsequent binding to a phosphospecific antibody.

Initial State: In the presence of AMPK and ATP, the FAM-SAMS peptide is phosphorylated.



- Binding: A high-affinity phosphospecific antibody, which is a large molecule, is added to the reaction. This antibody specifically binds to the phosphorylated **FAM-SAMS** peptide.
- Fluorescence Polarization: When excited with polarized light, the small, free-rotating
 unphosphorylated FAM-SAMS peptide emits depolarized light, resulting in a low FP signal.
 Conversely, the large antibody-phosphorylated FAM-SAMS complex tumbles much slower in
 solution, emitting polarized light and generating a high FP signal.

Modulator Effect:

- Inhibitors of AMPK will prevent the phosphorylation of FAM-SAMS, leaving it unbound to the antibody, thus resulting in a low FP signal.
- Activators of AMPK will increase the rate of FAM-SAMS phosphorylation, leading to a
 greater formation of the antibody-phospho-peptide complex and a higher FP signal.

This change in fluorescence polarization is directly proportional to the amount of phosphorylated substrate and thus to the enzymatic activity of AMPK.

Data Presentation

Table 1: Example Screening Library and Hit Summary

Parameter	Value
Total Compounds Screened	100,000
Screening Concentration	10 μΜ
Primary Hit Rate (Activators)	0.5%
Primary Hit Rate (Inhibitors)	0.8%
Confirmed Hits (Activators)	25
Confirmed Hits (Inhibitors)	40
Z'-factor for the screen	0.75



Table 2: Dose-Response Data for Confirmed AMPK

Modulators

Compound ID	Modulator Type	EC50 / IC50 (μM)	Assay Type
A-769662	Activator	0.8	TR-FRET Assay
AICAR	Activator	250	Radiometric Assay
Compound C	Inhibitor	0.2	TR-FRET Assay
Metformin	Activator	>1000 (indirect)	Cell-based Assay
ZMP	Activator	5	Radiometric Assay
BAY-3827	Inhibitor	0.0014	TR-FRET assay

Note: The EC50/IC50 values presented are examples from various AMPK assays and may not be directly from a **FAM-SAMS** FP assay. These are provided for comparative purposes.

Experimental Protocols Materials and Reagents

- Enzyme: Recombinant human AMPK (e.g., α1β1γ1 isoform)
- Substrate: FAM-SAMS peptide
- Phosphospecific Antibody: Anti-phospho-SAMS antibody
- ATP: Adenosine 5'-triphosphate
- Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100, 0.1 mM AMP (for activator screening)
- Stop Solution: 100 mM EDTA in assay buffer
- Plates: Black, low-volume 384-well microplates
- Test Compounds: Compound library dissolved in DMSO



- Positive Controls: Known AMPK activator (e.g., A-769662) and inhibitor (e.g., Compound C)
- Negative Control: DMSO

High-Throughput Screening Protocol (384-well format)

- Compound Plating:
 - Dispense 50 nL of test compounds (10 mM stock in DMSO) into the wells of a 384-well plate using an acoustic liquid handler. This results in a final assay concentration of 10 μM.
 - Dispense 50 nL of DMSO to the negative control wells.
 - Dispense 50 nL of positive control compounds to their respective wells.
- Enzyme and Substrate Preparation:
 - Prepare a 2X enzyme/substrate master mix in assay buffer containing AMPK and FAM-SAMS peptide. The final concentrations in the assay will be in the low nanomolar range for AMPK and a concentration of FAM-SAMS near its Km for AMPK.
- Enzyme/Substrate Addition:
 - Add 5 μL of the 2X enzyme/substrate master mix to each well of the 384-well plate containing the pre-spotted compounds.
 - Mix by gentle shaking for 1 minute.
- Reaction Initiation:
 - Prepare a 2X ATP solution in assay buffer. The final ATP concentration should be at or near the Km of AMPK for ATP.
 - \circ Add 5 μL of the 2X ATP solution to each well to start the kinase reaction. The final reaction volume is 10 μL .
- Incubation:



- Incubate the plate at room temperature (or 30°C) for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
- Reaction Termination and Antibody Addition:
 - Prepare a solution containing the phosphospecific antibody and EDTA in assay buffer.
 - $\circ~$ Add 10 μL of the antibody/EDTA solution to each well to stop the reaction and initiate the detection step. The final volume is 20 $\mu L.$

Detection:

- Incubate the plate for 30-60 minutes at room temperature to allow for antibody-peptide binding to reach equilibrium.
- Read the fluorescence polarization on a plate reader equipped with appropriate filters for FAM (Excitation: ~485 nm, Emission: ~520 nm).

Data Analysis and Hit Identification

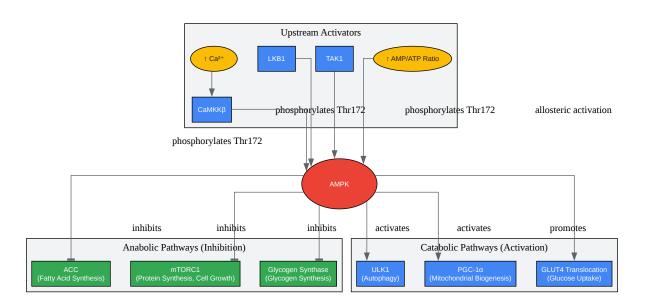
- Calculate Percent Inhibition/Activation:
 - The raw FP data (in mP units) is used to calculate the percent inhibition or activation for each test compound relative to the controls.
 - % Inhibition = 100 * (High_Control_mP Compound_mP) / (High_Control_mP Low_Control_mP)
 - % Activation = 100 * (Compound_mP Low_Control_mP) / (High_Control_mP Low Control mP)
 - High control for inhibitors is typically no inhibitor (DMSO), and for activators, it is a known potent activator. The low control is a potent inhibitor or no enzyme.
- Z'-factor Calculation:
 - The quality and robustness of the HTS assay are evaluated by calculating the Z'-factor.[1]



- Z' = 1 (3 * (SD_High_Control + SD_Low_Control)) / |Mean_High_Control Mean_Low_Control|
- An assay with a Z'-factor > 0.5 is considered excellent for HTS.[1][2]
- Hit Selection:
 - Primary hits are identified based on a predefined threshold (e.g., >50% inhibition or >30% activation).
- Dose-Response Analysis:
 - Confirmed hits are subjected to dose-response analysis to determine their potency (IC50 for inhibitors, EC50 for activators). Compounds are serially diluted and tested in the same FP assay. The resulting data is fitted to a four-parameter logistic equation to derive the potency values.

Mandatory Visualizations

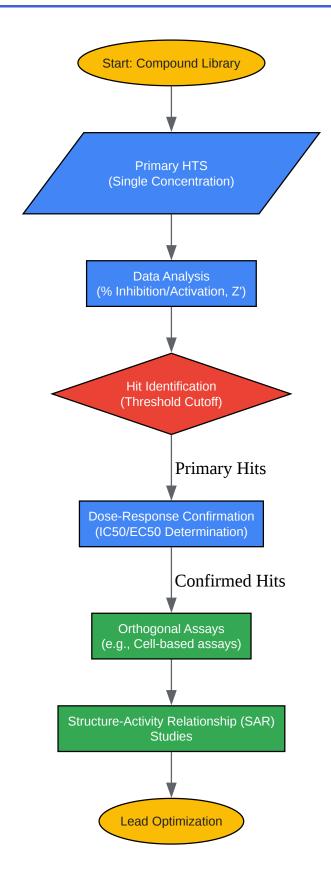




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Caption: AMPK Signaling Pathway.





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Caption: High-Throughput Screening Workflow.



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References

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